1-[(Dimethylamino)methyl]-2-naphthol
Overview
Description
“1-[(Dimethylamino)methyl]-2-naphthol” is a chemical compound with the linear formula C13H15NO and a molecular weight of 201.271 . It is often used in various chemical reactions and studies .
Synthesis Analysis
The synthesis of new Pt (II) and Pd (II) complexes with 1-aminomethyl-2-naphtol ligands has been performed . The adducts of [PtCl 4] 2− and [PdCl 4] 2− anions with the 1-aminomethyl-2-naphtol NH cation were synthesized .
Molecular Structure Analysis
The molecular structure of “1-[(Dimethylamino)methyl]-2-naphthol” is represented by the linear formula C13H15NO . The structure for four Pt (Pd)-containing compounds was investigated using X-ray diffraction .
Chemical Reactions Analysis
The reactions of “1-[(Dimethylamino)methyl]-2-naphthol” have been studied in various contexts. For instance, it has been used in the synthesis of new Pt (II) and Pd (II) complexes . Additionally, it has been involved in the formation of 1-[2-nitro-2-(pyrrolidin-2-ylidene)ethyl]- and 1-[2-(imidazolidin-2-ylidene)-2-nitroethyl]naphthalen-2-ols .
Scientific Research Applications
Excited-state Proton Transfer
1-[(Dimethylamino)methyl]-2-naphthol exhibits significant properties in excited-state proton transfer reactions. Research using the reference interaction site model self-consistent field (RISM-SCF) method found the reaction to be exothermic and barrierless, influenced by solvation and dynamical correlation effects. This reaction's understanding is vital in chemical and biochemical processes involving proton transfer (Yamazaki & Kato, 2004).
Tautomeric Reaction and NMR Studies
1-[(Dimethylamino)methyl]-2-naphthol and its derivatives have been studied for their tautomeric reactions involving proton transfer between nitrogen and oxygen atoms. This phenomenon has been investigated using variable-temperature solution and high-resolution solid-state Carbon-13 NMR spectroscopy, contributing to our understanding of molecular structure and behavior in different states (Olivieri et al., 1989).
Methylation with Dimethyl Carbonate
Methylation of 2-naphthol using dimethyl carbonate under continuous-flow gas-phase conditions is another application area. This experiment highlights the reaction's feasibility in a green chemistry context, emphasizing high conversion rates, minimal waste, and demonstration of fundamental green chemistry principles (Tundo, Rosamilia, & Aricò, 2010).
Fluorescence Imaging in Biological Systems
A 2-(N,N-Dimethylamino)naphthalene-based probe, closely related to 1-[(Dimethylamino)methyl]-2-naphthol, has been used for high-resolution fluorescence imaging of zinc ions in biological systems like HeLa cells and Arabidopsis. This research indicates the potential of such compounds in selective biological imaging and diagnostics (Lee et al., 2015).
Alzheimer's Disease Research
In Alzheimer's disease research, derivatives of 1-[(Dimethylamino)methyl]-2-naphthol have been used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This application underscores the compound's significance in medical imaging and diagnostics (Shoghi-Jadid et al., 2002).
Mechanism of Action
Future Directions
The future directions of “1-[(Dimethylamino)methyl]-2-naphthol” could involve further exploration of its synthesis and reactions. For instance, the synthesis of new Pt (II) and Pd (II) complexes with 1-aminomethyl-2-naphtol ligands has been performed , which could open up new avenues for research and application.
properties
IUPAC Name |
1-[(dimethylamino)methyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8,15H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHBFSPKLRUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278898 | |
Record name | 1-[(dimethylamino)methyl]-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5419-02-3 | |
Record name | 5419-02-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(dimethylamino)methyl]-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dimethylaminomethyl-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-[(dimethylamino)methyl]-2-naphthol interact with its target and what are the downstream effects?
A1: Research has shown that 1-[(dimethylamino)methyl]-2-naphthol derivatives can act as ectopic suicide inhibitors of Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) []. Unlike typical suicide inhibitors that bind to the enzyme's active site, these compounds bind to a novel ectopic site on SmTGR []. Binding at this site leads to the formation of covalent modifications, specifically targeting the mobile selenocysteine-containing C-terminal arm of the enzyme []. This interaction ultimately disrupts the enzyme's function and can induce pro-oxidant activity, potentially contributing to its anti-parasitic effect [].
Q2: What is known about the structure-activity relationship (SAR) of 1-[(dimethylamino)methyl]-2-naphthol and its analogs in the context of their biological activity?
A2: While specific SAR details are limited in the available research, it is clear that the 2-naphtholmethylamino moiety plays a crucial role in the interaction with SmTGR []. Modifications to this core structure could alter the binding affinity and the subsequent inhibitory activity. Further research exploring different substitutions on the naphthol ring and modifications to the dimethylamino group could elucidate the key structural features responsible for target binding and activity.
Q3: What are the potential applications of 1-[(dimethylamino)methyl]-2-naphthol and its derivatives in drug discovery?
A3: The unique mechanism of action of 1-[(dimethylamino)methyl]-2-naphthol derivatives on SmTGR makes them promising lead compounds for the development of novel anti-parasitic therapeutics []. Since the ectopic binding site is not conserved in the human ortholog of TGR, these compounds hold potential for selective toxicity against the parasite, reducing the risk of side effects in humans []. Additionally, research indicates that platinum (Pt) and palladium (Pd) complexes with 1-[(dimethylamino)methyl]-2-naphthol as a ligand have shown promising in vitro anticancer activity against various human leukemia and ovarian cancer cell lines []. These complexes demonstrated higher cytotoxicity compared to cisplatin, a widely used platinum-based chemotherapy drug [].
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